

Mirogabalin binding affinity Kd human $\alpha 2\delta$ -1 $\alpha 2\delta$ -2 subunits

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Compound Focus: Mirogabalin Besylate

CAS No.: 1138245-21-2

Cat. No.: S535508

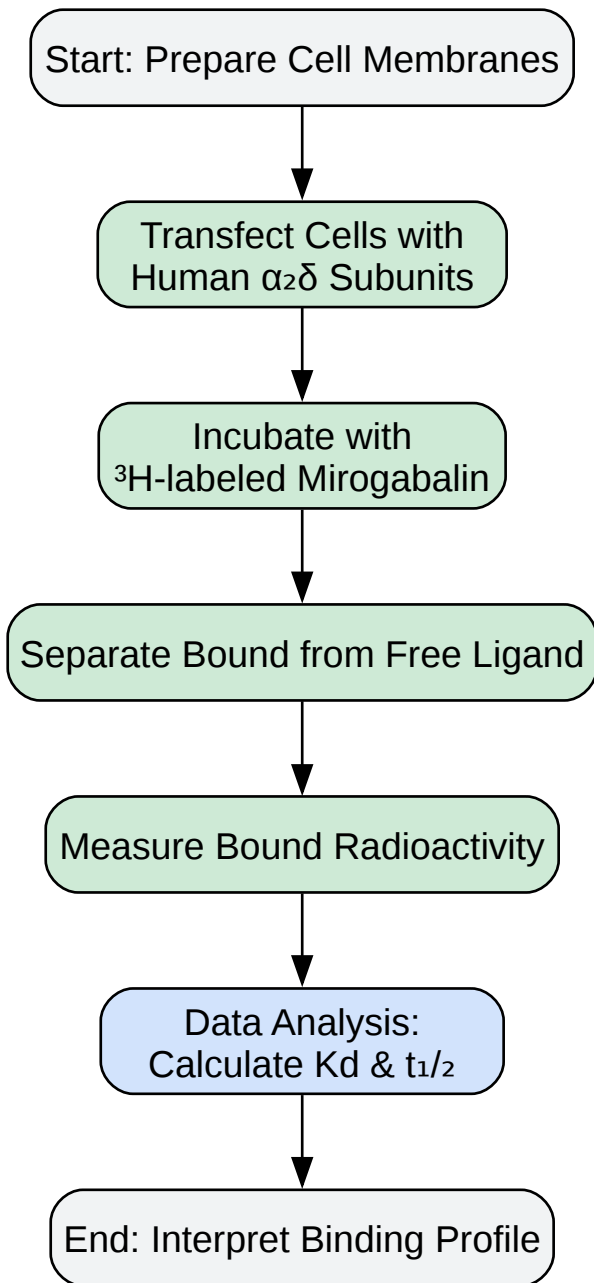
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Binding Affinity & Kinetics of Mirogabalin

Parameter	$\alpha 2\delta$ -1 Subunit	$\alpha 2\delta$ -2 Subunit	Experimental Notes
Equilibrium Dissociation Constant (Kd)	13.5 nmol/L [1] [2] [3]	22.7 nmol/L [1] [2] [3]	Lower Kd indicates higher affinity ; measured using ^3H -labeled compounds in stable $\alpha 2\delta$ -expressing cell lines [1] [3].
Dissociation Half-Life ($t_{1/2}$)	11.1 hours [1] [2] [4]	2.4 hours [1] [2] [4]	Slower dissociation from $\alpha 2\delta$ -1 correlates with longer duration of analgesic action [1] [2].
Comparison w/ Pregabalin (Kd)	62.5 nmol/L [2] [3]	125.0 nmol/L [2] [3]	Mirogabalin has ~5x and ~9x higher affinity for $\alpha 2\delta$ -1 and $\alpha 2\delta$ -2, respectively [2].

Experimental Protocol for Binding assays

The primary data on mirogabalin's binding characteristics were obtained through **radioligand binding assays**, a standard technique for quantifying drug-receptor interactions [1] [5] [3]. The core methodology is outlined below, and the following diagram illustrates the experimental workflow.



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Experimental workflow for determining mirogabalin binding parameters.

- **Cell Preparation:** The experiments used a stable cell line (commonly **HEK293A** or **COS-7**) engineered to express the human $\alpha_2\delta$ -1 or $\alpha_2\delta$ -2 subunit [5] [3]. Membranes containing these subunits are harvested for the assay.
- **Ligand Binding:** These membrane preparations are incubated with **^3H -labeled mirogabalin** (the radioligand) across a range of concentrations to determine saturation binding [1] [3].

- **Measurement of Affinity (Kd):** The **equilibrium dissociation constant (Kd)** is derived from saturation binding curves. It represents the concentration of ligand required to occupy 50% of the receptors at equilibrium, with a lower Kd value indicating higher affinity [1] [2].
- **Measurement of Kinetics (t_{1/2}):** To determine the **dissociation half-life (t_{1/2})**, the bound radioligand is allowed to reach equilibrium. Then, dissociation is initiated, typically by adding a vast excess of unlabeled mirogabalin to prevent the radioligand from re-binding. The t_{1/2} is the time it takes for half of the bound radioligand to dissociate from the subunit [1] [2].

Pharmacological Significance

The unique binding profile of mirogabalin has direct implications for its clinical performance:

- **Sustained Analgesia:** The **slow dissociation from the α₂δ-1 subunit** (t_{1/2} = ~11 hours), which is upregulated after nerve injury, is a key factor behind its **potent and long-lasting analgesic effects** in neuropathic pain models [1] [2] [4].
- **Potential for Improved Safety:** The faster dissociation from the **α₂δ-2 subunit** (t_{1/2} = ~2.4 hours), highly expressed in the cerebellum, is theorized to contribute to a **wider safety margin** and lower incidence of CNS side effects like dizziness and ataxia compared to pregabalin, which dissociates rapidly from both subunits [2] [4].

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